molecular formula C18H16ClN5O2S B2501173 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 897621-20-4

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2501173
CAS No.: 897621-20-4
M. Wt: 401.87
InChI Key: ZEDCDLQHBHXSFT-UHFFFAOYSA-N
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Description

2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmaceutical research. This reagent contains multiple pharmacologically significant motifs, including a 1,3-thiazole core and a ureido linkage, which are prevalent in various bioactive molecules . The integration of the 3-chlorophenyl and N-(pyridin-3-ylmethyl) groups suggests potential for diverse receptor interactions, making it a valuable scaffold in medicinal chemistry for constructing novel enzyme inhibitors or receptor ligands . Compounds with thiazole and acetamide functionalities are frequently explored for their biological activities, such as antifungal and anticonvulsant properties, providing a strong rationale for its investigation in these fields . Researchers can utilize this chemical as a key intermediate in heterocyclic synthesis or as a building block in drug discovery programs aimed at developing new therapeutic agents. Strictly for research use only; this product is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-4-1-5-14(7-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-3-2-6-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCDLQHBHXSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an appropriate amine.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thienopyridine Cores

a) 2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide (CAS 921475-51-6)
  • Structure : Replaces the pyridinylmethyl group with a 6-methanesulfonyl-benzothiazole.
  • Molecular Weight : 522.02 g/mol (higher due to the sulfonyl group).
  • Key Differences : The benzothiazole substituent enhances electron-withdrawing properties and may improve target binding in kinase inhibition. However, the methanesulfonyl group could reduce solubility compared to the pyridinylmethyl group in the target compound .
b) KuSaSch058 (tert-Butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate)
  • Structure: Thieno[2,3-b]pyridine core with a 3-chlorophenyl carbamoyl group.
  • Activity : Exhibits antiplasmodial activity (IC₅₀ < 1 µM against Plasmodium falciparum).
  • Comparison: The thienopyridine core may offer enhanced π-stacking interactions in biological targets compared to the thiazole core, but synthetic complexity is higher (25% yield) .

Analogues with Triazole/Triazolothioacetamide Scaffolds

a) 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (CAS 578736-90-0)
  • Structure : Triazole ring substituted with a pyridinyl group and a thioacetamide linker.
  • Molecular Weight : 380.85 g/mol.
  • Activity : Antimicrobial (MIC 8–32 µg/mL against S. aureus and E. coli).
  • Comparison : The triazole ring provides metabolic stability, but the thiazole core in the target compound may confer stronger hydrogen-bonding capacity .
b) N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides
  • Structure : Triazol-3-ylsulfanyl acetamides with pyridine substituents.
  • Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show improved antimicrobial and anti-inflammatory activity.

Analogues with Imidazopyridine/Benzothiazole Cores

a) 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
  • Structure : Imidazopyridine core with dipropylamide groups.
  • Activity : Likely targets CNS receptors due to lipophilic substituents.
  • Comparison : The pyridinylmethyl group in the target compound may enhance blood-brain barrier penetration, but the imidazopyridine core offers distinct pharmacokinetic profiles .
b) 3-{N-[(Furan-2-yl)methyl]-1-[2-(Phenylamino)-1,3-thiazol-4-yl]formamido}-N-{[3-(Trifluoromethyl)phenyl]methyl}propanamide
  • Structure : Thiazol-4-yl group with trifluoromethylphenyl substituents.
  • Activity : High-throughput screening hit (purity >90%).
  • Comparison : The trifluoromethyl group increases lipophilicity, whereas the target compound’s pyridinylmethyl group balances solubility and permeability .

Biological Activity

The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide , often referred to in research as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN4O3SC_{15}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 358.84 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₄O₃S
Molecular Weight358.84 g/mol
IUPAC NameThis compound
SMILESCOCCNC(Cc1csc(NC(Nc2cccc(Cl)c2)=O)n1)=O

Synthesis

The synthesis of thiazole derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound includes the formation of the thiazole ring, followed by amide bond formation with appropriate amines and acetic acid derivatives.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study:
A study evaluating a series of thiazole compounds found that those with electron-withdrawing groups, such as chlorophenyl moieties, exhibited enhanced antibacterial activity. The presence of a pyridine ring was also associated with improved interaction with bacterial targets .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies using human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) revealed that certain derivatives significantly reduced cell viability.

Key Findings:

  • Cell Viability Assays: Compounds were tested at concentrations up to 100 µM. The target compound showed a notable decrease in viability in Caco-2 cells compared to untreated controls, suggesting selective cytotoxicity .
  • Mechanism of Action: The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, potentially mediated through the inhibition of specific signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring and substituents on the aromatic rings significantly influence their pharmacological properties.

ModificationEffect on Activity
Chlorine substitutionIncreased antibacterial potency
Pyridine ring presenceEnhanced anticancer activity
Acetamide groupImproved solubility and bioavailability

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